![molecular formula C23H26N2O3 B10985951 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B10985951.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide involves multiple steps. One common method includes the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with chlorides of N-substituted p-aminobenzoic acids to form diamides . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH4) for reduction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like LiAlH4.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide exhibit significant anticancer properties. Research has shown that indole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
-
Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory activities, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies involving related compounds have demonstrated their ability to modulate inflammatory pathways, indicating that further investigation into this compound's effects could be fruitful .
- Neuroprotective Properties :
Case Studies and Research Findings
Numerous studies have investigated the biological activities of similar compounds, providing insights into their mechanisms of action:
- Study on Anticancer Properties :
- Research on Anti-inflammatory Effects :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus binds with high affinity to multiple receptors, which can lead to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
These compounds share the indole nucleus but differ in their substituents, which can lead to variations in their biological activities and applications.
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by several functional groups, including:
- Methoxyphenyl moiety : Contributes to lipophilicity and potential interactions with biological targets.
- Tetrahydropyran ring : Often associated with various pharmacological activities.
- Indole derivative : Known for its role in numerous biological processes.
Molecular Formula and Weight
Pharmacological Properties
Preliminary studies suggest that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The presence of the indole structure is known to enhance antioxidant effects, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates potential inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Initial findings suggest that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cellular signaling pathways. For example:
- Receptor Binding : Interaction with G-protein coupled receptors (GPCRs) may mediate its effects on neurotransmission and inflammation.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways could contribute to its therapeutic effects.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of several compounds, this compound was found to exhibit significant free radical scavenging activity. The results indicated an IC50 value comparable to established antioxidants .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in vitro. Results showed a reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound .
Study 3: Anticancer Properties
Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide | Benzimidazole moiety | Different nitrogen-containing heterocycle |
N-{[4-(dimethylamino)phenyl]methyl}-3-(3-hydroxyphenyl)-3-(3-hydroxypropanoyl)propanamide | Dimethylamino group | Different amine substitution |
3-(4-hydroxyphenyl)-N-[3-(indol-1-yloxy)propyl]propanamide | Indole ether linkage | Variation in functional groups |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-25-12-9-17-3-4-18(15-21(17)25)22(26)24-16-23(10-13-28-14-11-23)19-5-7-20(27-2)8-6-19/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,24,26) |
InChI Key |
QEEVRWPWUJAYBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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